2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H12FN5O2S2 and its molecular weight is 389.42. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Carbonic Anhydrase Isozymes
A study by Alafeefy et al. (2015) revealed that sulfonamides incorporating aroylhydrazone, piperidinyl, sulfone, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenyl-methylene)-1,3,4-thiadiazol-3(2H)-yl moieties, including structures similar to the one , demonstrated low nanomolar activity against human carbonic anhydrase II (hCA II), with significant inhibition also noted for hCA IX and XII. These enzymes are associated with various physiological functions, including respiration and the regulation of pH in tissues. The study indicates potential applications in targeting tumor-associated carbonic anhydrase isoforms for cancer therapy (Alafeefy et al., 2015).
Antitumor Activity
Another research conducted by Fares et al. (2014) synthesized and evaluated derivatives, similar in structural complexity to the compound , for their cytotoxic activity against cancer cell lines. Specifically, derivatives showed potent antitumor activity against PC-3 prostate cancer and A-549 lung cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction via caspase-3 dependent pathways. This suggests potential therapeutic applications of such compounds in cancer treatment (Fares et al., 2014).
Selective COX-2 Inhibition
Research by Hashimoto et al. (2002) explored the synthesis of benzenesulfonamide derivatives, including those structurally related to the query compound, finding that the introduction of a fluorine atom significantly increased selectivity for cyclooxygenase-2 (COX-2) inhibition over cyclooxygenase-1 (COX-1). This selective inhibition suggests potential applications in the treatment of inflammation and pain with reduced gastrointestinal side effects associated with non-selective NSAIDs (Hashimoto et al., 2002).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to inhibit enzymes like carbonic anhydrase and cholinesterase .
Mode of Action
Similar compounds have been shown to interact with their targets by forming specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown satisfactory activity against c-met/vegfr-2 kinases and antiproliferative activities against tested cell lines in vitro .
Properties
IUPAC Name |
2-fluoro-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2S2/c17-12-3-1-2-4-14(12)26(23,24)18-9-16-20-19-15-6-5-13(21-22(15)16)11-7-8-25-10-11/h1-8,10,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEBWJLRJHYSHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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